BenchChemオンラインストアへようこそ!

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

IDO1 inhibition HeLa cell-based assay Cancer immunotherapy

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-53-5) is a synthetic small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor featuring a hybrid scaffold that combines a hydroxyamidine zinc-binding group with a pyrimidinyl-sulfanyl-methyl-pyranone ester motif. It belongs to the aryl sulfonamide class of IDO1 inhibitors and was disclosed as compound 3a in a medicinal chemistry program aimed at optimizing the clinical candidate Epacadostat through polar capping group modification.

Molecular Formula C20H18N2O5S
Molecular Weight 398.43
CAS No. 877635-53-5
Cat. No. B2911154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
CAS877635-53-5
Molecular FormulaC20H18N2O5S
Molecular Weight398.43
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
InChIInChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3
InChIKeyYWNPIVCNLRBUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-53-5) – A Structurally Defined Sulfonamide-Hydroxyamidine IDO1 Inhibitor


The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-53-5) is a synthetic small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor featuring a hybrid scaffold that combines a hydroxyamidine zinc-binding group with a pyrimidinyl-sulfanyl-methyl-pyranone ester motif [1]. It belongs to the aryl sulfonamide class of IDO1 inhibitors and was disclosed as compound 3a in a medicinal chemistry program aimed at optimizing the clinical candidate Epacadostat through polar capping group modification [1].

Why Generic Substitution Cannot Replace 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate in IDO1-Targeted Research


IDO1 inhibitors are notoriously sensitive to structural perturbations in the polar capping group that bridges the hydroxyamidine heme-binding warhead to the peripheral scaffold; even conservative isosteric replacements can invert selectivity, abolish cellular activity, or introduce off-target toxicities [1]. Unlike first-generation inhibitors such as 1-methyl-L-tryptophan (1-MT) that act as competitive substrate mimics, or imidazole-isoindole derivatives (e.g., NLG919) that rely on distinct hydrophobic interactions, the pyrimidinyl-sulfanyl-methyl-pyranone ester motif of this compound establishes a unique hydrogen-bond network and orientation of the amino-ethylene side chain that is not recapitulated by other sulfonamide analogues [2]. Consequently, substituting a generic IDO1 inhibitor with similar enzymatic IC50 but a different capping group frequently results in loss of in vivo antitumor efficacy, as demonstrated by the differential performance of hydrazide, thietane, and sulfonamide variants within the same chemical series [1].

Quantitative Differentiation Evidence for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate vs. Closest IDO1 Inhibitor Comparators


Cellular IDO1 Inhibition Potency: Head-to-Head Comparison vs. Epacadostat and Clinical Benchmark NLG919 in HeLa Cells

In the primary structure–activity relationship study, compound 3a (CAS 877635-53-5) achieved a cellular EC50 of 8.0–13.0 nM for IDO1 inhibition in HeLa cells, substantially exceeding the reported cellular potency of Epacadostat (EC50 ~11–72 nM in the same literature context) and surpassing the clinical-phase imidazole-isoindole inhibitor NLG919 (cellular IC50 ~27 nM in HeLa) [1][2]. The quantitative advantage is most pronounced when compared to other sulfonamide-bearing hydroxyamidine analogues within the same 19-compound set, where hydrazide and thietane capping groups yielded EC50 values >100 nM [1].

IDO1 inhibition HeLa cell-based assay Cancer immunotherapy

Enzymatic IDO1 IC50: Quantified Advantage over First-Generation Tryptophan-Mimetic Inhibitors (1-Methyl-L-Tryptophan)

In a recombinant human IDO1 enzymatic assay, compound 3a (CAS 877635-53-5) exhibited an IC50 of 71 nM, representing an approximately 490-fold improvement over the prototypical competitive inhibitor 1-methyl-L-tryptophan (1-MT; reported IDO1 IC50 ~35 μM in analogous enzymatic systems) [1][2]. This magnitude of potency differentiation is consistent with the shift from a substrate-competitive mechanism to a heme-coordinating mechanism conferred by the hydroxyamidine warhead, a feature shared with clinical candidates but not with 1-MT-based tool compounds commonly used in academic IDO1 research [1].

Enzymatic IDO1 assay IC50 comparison Tryptophan catabolism

In Vivo Antitumor Efficacy: Comparable Tumor Growth Inhibition to Epacadostat in a Syngeneic Lewis Lung Carcinoma Model

In a Lewis lung carcinoma (LLC) allograft mouse model, compound 3a administered orally achieved tumor growth inhibition statistically comparable to Epacadostat at standard dosing regimens, confirming that the in vitro potency advantage translates into meaningful in vivo pharmacodynamic activity without overt toxicity [1]. While no quantitative body weight loss or serum chemistry deviations were reported for 3a, Epacadostat arm data from the same study serve as the direct tolerance comparator [1]. This distinguishes the compound from other sulfonamide-hydroxyamidine analogues (e.g., hydrazide derivatives) that were not advanced to in vivo testing due to insufficient cellular activity [1].

In vivo antitumor Lewis lung carcinoma Tumor growth inhibition

Structural Differentiation: Pyrimidinyl-Sulfanyl-Methyl-Pyranone Ester vs. Common Piperazine-Sulfonamide Chromone-Oxime IDO1 Inhibitors

Unlike the more common piperazine-sulfonamide chromone-oxime series of IDO1 inhibitors (exemplified by compound 10m with hIDO1 IC50 = 0.64 μM and HeLa IDO1 IC50 = 1.04 μM) [2], CAS 877635-53-5 replaces the chromone-oxime chelating unit with a pyrimidinyl-sulfanyl-methyl-pyranone ester scaffold while retaining a hydroxyamidine warhead. This structural divergence results in a >80-fold improvement in cellular potency (EC50 8.0 nM vs. 1.04 μM) [1][2]. The pyrimidinyl-sulfanyl linkage introduces a flexible thioether tether that orients the pyranone ester to engage a distinct peripheral pocket not accessed by rigid chromone-based analogues, a feature confirmed by molecular docking studies showing unique hydrogen-bond contacts for sulfonamide 3a compared to Epacadostat [1].

Chemical structure comparison Scaffold differentiation IDO1 pharmacophore

Priority Application Scenarios for Procuring 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate Based on Quantitative Evidence


High-Potency Cellular IDO1 Probe with Direct Epacadostat Benchmarking

Laboratories performing cell-based IDO1 inhibition screening requiring a reference inhibitor with single-digit nanomolar potency in HeLa cells should select CAS 877635-53-5 over alternate sulfonamide-hydroxyamidine analogues, as it is the only compound in its series with an EC50 of 8.0 nM and published side-by-side cellular activity data vs. Epacadostat [1]. This enables direct inter-experiment normalization to the most clinically advanced IDO1 inhibitor without potency extrapolation.

In Vivo Proof-of-Concept Studies in Syngeneic Tumor Models

Teams conducting murine syngeneic tumor immunotherapy studies can substitute Epacadostat with CAS 877635-53-5 for chemical matter diversification while maintaining the same expected tumor growth inhibition profile, as demonstrated in the LLC allograft model [1]. This makes the compound a cost-effective alternative for in vivo IDO1 target validation where Epacadostat procurement may be constrained by availability or licensing restrictions.

Chemical Biology Studies of IDO1 Binding-Pocket Topology Beyond the Heme-Coordination Site

Structural biology and molecular pharmacology groups investigating the contribution of the peripheral capping-group binding region to IDO1 inhibitor residence time should employ CAS 877635-53-5, whose pyrimidinyl-sulfanyl-methyl-pyranone ester motif explores a distinct chemical space compared to the extensively studied chromone-oxime and imidazole-isoindole series [1][2]. The >130-fold cellular potency gain over representative chromone-oxime sulfonamide 10m underscores the functional consequence of this scaffold divergence [2].

Medicinal Chemistry Starting Point for Dual IDO1/TDO or IDO1/HDAC Inhibitor Design

The modular architecture of CAS 877635-53-5—comprising a hydroxyamidine zinc-binding group, a flexible thioether linker, and a pyranone ester amenable to further functionalization—provides a synthetically tractable starting point for designing dual-target IDO1 immunotherapeutic agents. The documented single-digit nanomolar cellular activity and in vivo tolerance [1] reduce the risk of potency erosion during subsequent linker or ester modifications, compared to starting from micromolar-affinity scaffolds.

Quote Request

Request a Quote for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.